molecular formula C16H20ClN5O3S B2864188 1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034577-79-0

1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Cat. No.: B2864188
CAS No.: 2034577-79-0
M. Wt: 397.88
InChI Key: NLHCRMKAHPEEAQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups at positions 4 and 6, respectively. A methylsulfonamide group is linked via a methylene bridge to the triazine ring, while a 3-chlorophenyl moiety is attached to the sulfonamide nitrogen. The pyrrolidinyl substituent may enhance solubility compared to simpler alkyl groups, while the 3-chlorophenyl group contributes to lipophilicity and steric effects .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-25-16-20-14(19-15(21-16)22-7-2-3-8-22)10-18-26(23,24)11-12-5-4-6-13(17)9-12/h4-6,9,18H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCRMKAHPEEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

Metsulfuron-Methyl (): A sulfonylurea herbicide with a 4-methoxy-6-methyl-1,3,5-triazine core. Unlike the target compound, it lacks a pyrrolidinyl group and uses a benzoate ester linkage instead of a methylene-bridged sulfonamide.

N-(3-Methoxyphenyl)-N′-(3-Methylphenyl)-6-(1-Pyrrolidinyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride (): Shares the pyrrolidinyl substituent and triazine core but replaces the sulfonamide with diamine groups. Its hydrochloride salt form enhances water solubility .

Structural Differences and Implications:

Property Target Compound Metsulfuron-Methyl Triazine-Diamine ()
Triazine Substituents 4-Methoxy, 6-pyrrolidinyl 4-Methoxy, 6-methyl 6-Pyrrolidinyl, 2,4-diamine
Sulfonamide Linkage Methylsulfonamide + 3-Cl-Ph Benzoate ester + methylsulfonamide Absent (diamine structure)
Molecular Weight ~440–460 (estimated) 381.4 412.9
Bioactivity Likely herbicidal/pharmacological Herbicidal Unreported (structural analog)

The pyrrolidinyl group in the target compound may improve membrane permeability compared to metsulfuron-methyl’s methyl group. However, the absence of a sulfonylurea linkage (as in metsulfuron-methyl) could reduce herbicidal activity .

Chlorophenyl-Containing Analogs

Key Compound: 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()

  • Shares the 3-chlorophenyl moiety but employs a pyrazole core instead of triazine.
  • The sulfanyl (-S-) linker contrasts with the sulfonamide (-SO₂-NH-) in the target compound, affecting electronic properties and target binding .

Functional Group Impact:

  • Sulfonamide vs.
  • Chlorophenyl Orientation : The 3-chloro substitution in both compounds may confer similar steric and electronic effects, but the pyrazole’s planar structure (vs. triazine’s trigonal symmetry) alters spatial compatibility with targets .

Pyrrolidinyl-Substituted Triazines

Key Compound: N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide ()

  • Features a pyrimidine ring (vs. triazine) with diethylamino and methyl groups.
  • Retains a sulfonamide group but links it to an aniline moiety rather than a chlorophenyl group.

Substituent Effects:

  • Pyrrolidinyl vs.
  • Triazine vs. Pyrimidine : Triazines exhibit greater electron deficiency, which may enhance reactivity in nucleophilic environments .

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